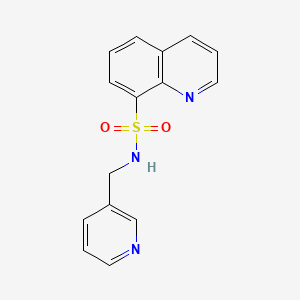
N-(3-pyridinylmethyl)-8-quinolinesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-pyridinylmethyl)-8-quinolinesulfonamide, commonly known as PQS, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicine, biology, and chemistry. PQS is a sulfonamide derivative of quinoline, which is a heterocyclic compound that contains a nitrogen atom in its ring structure.
作用机制
The mechanism of action of PQS is not fully understood. However, it is believed that PQS exerts its biological effects by binding to specific proteins or enzymes in cells. This binding can either activate or inhibit the function of these proteins or enzymes, leading to the observed biological effects of PQS.
Biochemical and Physiological Effects:
PQS has been shown to have a range of biochemical and physiological effects. In terms of its biochemical effects, PQS has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. PQS has also been shown to modulate the activity of certain ion channels, such as the TRPV1 channel. In terms of its physiological effects, PQS has been shown to exhibit anti-inflammatory, antibacterial, and antifungal properties. PQS has also been shown to inhibit the growth of cancer cells.
实验室实验的优点和局限性
One of the main advantages of using PQS in lab experiments is its relatively simple and straightforward synthesis method. PQS is also a relatively stable compound, which makes it easy to handle and store. However, one of the limitations of using PQS in lab experiments is its potential toxicity, which can limit its use in certain applications. Additionally, PQS can be difficult to purify, which can lead to impurities in the final product.
未来方向
There are several future directions for research on PQS. One possible direction is to study the potential use of PQS in cancer therapy. Another direction is to investigate the mechanism of action of PQS in more detail, which could lead to the development of more effective drugs based on PQS. Additionally, PQS could be further studied for its potential use in catalysis, as it has already been shown to be an effective catalyst for certain chemical reactions. Overall, PQS is a promising compound with a range of potential applications in various fields of research.
合成方法
The synthesis of PQS involves the reaction of 8-aminoquinoline with formaldehyde and pyridine. The resulting product is then treated with sulfamic acid to form PQS. The synthesis of PQS is a relatively simple and straightforward process, which makes it a popular choice for researchers who require large quantities of the compound for their experiments.
科学研究应用
PQS has been extensively studied for its potential applications in various fields of research. In medicine, PQS has been shown to exhibit anti-inflammatory, antibacterial, and antifungal properties. PQS has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells. In biology, PQS has been used as a fluorescent probe to detect the presence of zinc ions in cells. PQS has also been studied for its potential use in catalysis, as it has been shown to be an effective catalyst for various chemical reactions.
属性
IUPAC Name |
N-(pyridin-3-ylmethyl)quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-21(20,18-11-12-4-2-8-16-10-12)14-7-1-5-13-6-3-9-17-15(13)14/h1-10,18H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNFBSDPEONRLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NCC3=CN=CC=C3)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-ylmethyl)quinoline-8-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(dimethylamino)carbonyl]oxy}phenyl benzoate](/img/structure/B5880996.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]propanamide](/img/structure/B5881001.png)




![N-[4-(diethylamino)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5881043.png)
![1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5881049.png)
![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide](/img/structure/B5881068.png)
![N-benzyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B5881071.png)
hydrazone](/img/structure/B5881073.png)

![4-fluoro-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B5881084.png)
